Thymotrinan
Overview
Description
Thymotrinan is a small molecule drug that acts as an immunomodulator. It was initially developed by Chemical Works of Gedeon Richter Plc and has been investigated for its potential therapeutic applications in treating neoplasms, immune system diseases, and infectious diseases . The molecular formula of this compound is C16H31N7O6, and it is also known by its CAS Registry Number 85465-82-3 .
Preparation Methods
Thymotrinan is a thymopoietin oligopeptide. The synthetic route involves the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but similar peptides are often produced using solid-phase peptide synthesis or recombinant protein expression techniques .
Chemical Reactions Analysis
Thymotrinan undergoes various chemical reactions, including enzymatic cleavage by pancreatic and intestinal brush-border enzymes . Common reagents and conditions used in these reactions include hydrogen peroxide, potassium peroxydisulfate, and sodium percarbonate . The major products formed from these reactions are typically smaller peptide fragments resulting from the cleavage of the oligopeptide chain .
Scientific Research Applications
Thymotrinan has been extensively studied for its immunomodulatory properties. It has shown potential in enhancing immune responses and has been investigated for its therapeutic applications in treating neoplasms, immune system diseases, and infectious diseases . In vitro studies have demonstrated its ability to modulate humoral and cellular immune responses . Additionally, this compound has been studied for its permeation and metabolism kinetics in nasal epithelium, indicating its potential for nasal drug delivery .
Mechanism of Action
Thymotrinan exerts its effects by modulating the immune system. It is a biologically active fragment of the naturally occurring thymus hormone thymopoietin and influences both humoral and cellular immune responses . The mechanism involves competitive enzyme saturation combined with self-enhanced paracellular permeation, leading to increased permeability at high concentrations . This compound’s immunomodulatory activities are similar to those of thymopoietin and affect various immune pathways .
Comparison with Similar Compounds
Thymotrinan is similar to other immunomodulating peptides such as thymopoietin and thymocartin. Thymopoietin is a naturally occurring thymus hormone, while thymocartin is another synthetic peptide with immunomodulatory properties . This compound is unique in its ability to enhance immune responses and its potential for nasal drug delivery . Other similar compounds include thymosin-α1, which is also used for its immunomodulatory effects .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJINRRBEMOLJAK-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234687 | |
Record name | Thymotrinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85465-82-3 | |
Record name | TP 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85465-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymotrinan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085465823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymotrinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMOTRINAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OE04A6C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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